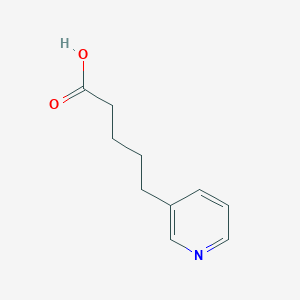

5-(3-Pyridinyl)pentanoic acid

Description

Context within Pentanoic Acid Derivatives and Pyridine (B92270) Chemistry

5-(3-Pyridinyl)pentanoic acid is a derivative of both pentanoic acid and pyridine. Pentanoic acid, a five-carbon carboxylic acid, and its derivatives are explored for a range of applications, from intermediates in pharmaceutical synthesis to components in functional materials. ontosight.ai The introduction of a 3-pyridinyl group to the pentanoic acid backbone creates a molecule with a unique combination of properties.

Pyridine, an aromatic heterocyclic amine, is a fundamental scaffold in chemistry. rsc.orgwikipedia.org Its presence in a molecule can significantly influence its chemical and biological properties, including its ability to participate in hydrogen bonding and π-π stacking interactions with biological targets. nih.gov The nitrogen atom in the pyridine ring also provides a basic center, allowing for the formation of salts and interactions with Lewis acids. wikipedia.org The fusion of the pyridine ring with the pentanoic acid chain in 5-(3-Pyridinyl)pentanoic acid results in a molecule with distinct characteristics poised for exploration in chemical synthesis and biological studies.

Significance of Pyridyl-Containing Carboxylic Acids in Medicinal Chemistry Research

Pyridyl-containing carboxylic acids represent a significant class of compounds in medicinal chemistry, with a history of leading to the development of numerous therapeutic agents. nih.govnih.gov The combination of the pyridine ring and a carboxylic acid group offers a versatile scaffold for drug design. The pyridine moiety can be crucial for binding to biological targets, while the carboxylic acid group can enhance solubility and provide an additional point of interaction. nih.gov

This class of compounds has been investigated for a wide range of therapeutic applications, including as enzyme inhibitors, anti-inflammatory agents, and antimicrobial agents. nih.govuran.ua For instance, derivatives of pyridine carboxylic acid have shown potential as inhibitors of various enzymes, highlighting the importance of this structural motif in the discovery of new drug candidates. nih.govnih.gov The structural flexibility of these compounds allows for extensive modification to optimize their pharmacological profiles. nih.gov

Overview of Research Trajectories for 5-(3-Pyridinyl)pentanoic Acid and Related Scaffolds

Research involving 5-(3-Pyridinyl)pentanoic acid and related structures is multifaceted. One area of focus is its potential as a bioactive molecule in drug discovery. ontosight.ai While specific applications are still under investigation, its structural similarity to other biologically active pyridyl-containing carboxylic acids suggests it could be a valuable building block for new therapeutic agents. ontosight.ainih.gov

Furthermore, research extends to the synthesis of more complex molecules where 5-(3-Pyridinyl)pentanoic acid serves as a precursor. For example, it has been used in the synthesis of derivatives with potential applications as enzyme inhibitors. prepchem.comnih.gov The development of novel synthetic routes to this and related compounds is also an active area of chemical research. oup.com The ongoing exploration of these scaffolds continues to uncover new potential applications in various scientific fields.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C10H13NO2 | ontosight.ai |

| Molecular Weight | 179.22 g/mol | bldpharm.com |

| CAS Number | 36599-14-1 | ontosight.ai |

| Appearance | White crystalline solid | ontosight.ai |

Compound Identification

| Identifier | Value |

| IUPAC Name | 5-(pyridin-3-yl)pentanoic acid |

| SMILES | O=C(O)CCCCC1=CC=CN=C1 |

| InChI | InChI=1S/C10H13NO2/c12-10(13)7-3-1-4-8-9-5-2-6-11-9/h2,5-6H,1,3-4,7-8H2,(H,12,13) |

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-3-ylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10(13)6-2-1-4-9-5-3-7-11-8-9/h3,5,7-8H,1-2,4,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURDQLDPBFMVFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 3 Pyridinyl Pentanoic Acid and Its Derivatives

Approaches to the Pentanoic Acid Backbone Functionalization

The pentanoic acid portion of the molecule provides a five-carbon chain that can be synthesized or modified through several established organic chemistry reactions. One general approach involves the ring-opening reactions of cyclic precursors. For instance, the hydrogenation of cycloalkanes using catalysts like nickel or platinum can yield saturated hydrocarbons, and while larger rings are often resistant, smaller, strained rings like cyclopropanes and cyclobutanes are more susceptible to ring-opening. pharmaguideline.com Specifically, catalytic ring-opening of donor-acceptor cyclopropanes can produce γ-amino acid derivatives, which are structurally related to the target pentanoic acid backbone. snnu.edu.cn

Another strategy involves building the chain linearly. The synthesis of functionalized polymers via Reversible Addition-Fragmentational chain Transfer (RAFT) polymerization has been demonstrated using monomers like diisopropyl 1,1-difluoro-5-methacryloyloxy-pentylphosphonate, which contains a five-carbon pentyl backbone that is subsequently polymerized. ontosight.ai While this is for polymer synthesis, the creation of the monomer itself represents a method for functionalizing a pentanoic acid-like chain. Similarly, a multi-step synthesis has been described for 5-(2-Methyl-3-(pyridin-3-yl)-1H-indol-1-yl)pentanoic acid, where the pentanoic acid chain is introduced onto the indole (B1671886) nitrogen, indicating that the backbone can be appended to a pre-existing heterocyclic structure. rdd.edu.iq

Strategies for Pyridine (B92270) Moiety Incorporation

The introduction of the pyridine ring is a critical step that can be accomplished through various synthetic routes, often starting from simple pyridine precursors or by constructing the ring from acyclic components.

From Nicotinic Acid Precursors

Nicotinic acid (pyridine-3-carboxylic acid) and its derivatives are common and logical starting points for synthesizing 3-substituted pyridines like 5-(3-Pyridinyl)pentanoic acid. researchgate.net The carboxylic acid group of nicotinic acid can be readily converted into other functional groups to facilitate further reactions. A typical sequence involves the esterification of nicotinic acid to form ethyl nicotinate, which is then reacted with hydrazine (B178648) hydrate (B1144303) to produce nicotinic acid hydrazide. researchgate.netinovatus.esnih.govbiointerfaceresearch.com This hydrazide is a versatile intermediate for building more complex heterocyclic systems.

For example, this nicotinic acid hydrazide can be condensed with various aldehydes to form hydrazones, which are then cyclized to create 1,3,4-oxadiazole (B1194373) rings attached to the pyridine-3-yl group. researchgate.netinovatus.es This demonstrates a pathway where the nicotinic acid precursor is used to generate a different heterocyclic system as part of a larger synthetic strategy.

Integration via Heterocyclic Nuclei (e.g., Oxadiazoles (B1248032), Rhodanine)

In more complex synthetic strategies, other heterocyclic rings are used as intermediates to construct the final molecule. This approach leverages the well-established chemistry of these nuclei to introduce specific functionalities.

Oxadiazoles: The 1,3,4-oxadiazole ring is a common intermediate. As mentioned, nicotinic acid hydrazide can be converted into 2-(3-pyridyl)-5-aryl-1,3,4-oxadiazoles. researchgate.netinovatus.es This is typically achieved by first forming a hydrazone through condensation with an aldehyde, followed by an oxidative cyclization step using reagents like lead dioxide in acetic acid. researchgate.net The general two-stage method for creating 2,5-disubstituted 1,3,4-oxadiazoles often involves the cyclodehydration of intermediate diacylhydrazines. mdpi.com The cyclization of nicotinic acid hydrazones with acetic anhydride (B1165640) is another route to produce 2-substituted 3-acetyl-5-(3-pyridyl)-1,3,4-oxadiazolines. biointerfaceresearch.com

Table 1: Synthesis of 2-(3-Pyridyl)-5-aryl-1,3,4-oxadiazoles from Nicotinic Acid Hydrazide

| Starting Aldehyde (Ar-CHO) | Intermediate Hydrazone | Final Oxadiazole Product | Reference |

|---|---|---|---|

| Benzaldehyde | N'-(phenylmethylene)nicotinohydrazide | 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole | researchgate.net, inovatus.es |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)nicotinohydrazide | 2-(4-chlorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole | researchgate.net, inovatus.es |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)nicotinohydrazide | 2-(4-nitrophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole | researchgate.net, inovatus.es |

| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)nicotinohydrazide | 2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole | researchgate.net, inovatus.es |

Rhodanine (B49660): Rhodanine and its derivatives are also valuable intermediates. They readily undergo Knoevenagel condensation with various aldehydes, including pyridinecarboxaldehydes. researchgate.netcdnsciencepub.commdpi.com For instance, rhodanine-3-acetic acid can be condensed with pyridine-3-carbaldehyde to form [(5Z)-(5-(pyridin-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acid. researchgate.net Similarly, rhodanine-3-alkanoic acids, such as rhodanine-3-pentanoic acid (rhodanine-3-valeric acid), can be condensed with pyridine-3-carboxaldehyde to yield 5-[4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid, a close derivative of the target compound. researchgate.net This reaction is typically carried out in isopropanol (B130326) with triethylamine (B128534). researchgate.net

Table 2: Knoevenagel Condensation of Rhodanine-3-alkanoic Acids with Pyridinecarboxaldehydes

| Rhodanine Derivative | Aldehyde | Product | Yield | Reference |

|---|---|---|---|---|

| Rhodanine-3-butyric acid | Pyridine-2-carboxaldehyde | 4-[4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | 22.6% | researchgate.net |

| Rhodanine-3-pentanoic acid | Pyridine-2-carboxaldehyde | 5-[4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid | 58.8% | researchgate.net |

| Rhodanine-3-pentanoic acid | Pyridine-3-carboxaldehyde | 5-[4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid | 36.2% | researchgate.net |

| Rhodanine-3-pentanoic acid | Pyridine-4-carboxaldehyde | 5-[4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid | 41.5% | researchgate.net |

Advanced Synthetic Protocols

Beyond the specific strategies mentioned, a range of more general and advanced synthetic methods can be applied to construct 5-(3-Pyridinyl)pentanoic acid and its derivatives. These often involve multiple steps or sophisticated catalytic systems.

Multi-Step Organic Synthesis Methods

Complex target molecules often require a sequence of reactions. mdpi.com A multi-component reaction for the synthesis of highly functionalized pyridines involves the one-pot reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation. nih.gov This tandem process proceeds through Knoevenagel condensation, Michael addition, and intramolecular cyclization to build the pyridine ring. nih.gov Another approach uses a palladium-catalyzed cyclization of allenyl imines, prepared from amino allenes and aldehydes, to afford multisubstituted pyridines. acs.org

A green chemistry approach has been used to synthesize derivatives of 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid. wikipedia.org This one-pot reaction involves 3-acetyl pyridine, an amino acid, and thiosemicarbazide (B42300) in water, catalyzed by alum, demonstrating a multi-component strategy to build complex structures containing the pyridin-3-yl moiety. wikipedia.org

Condensation and Ring Closure Reactions

Condensation reactions are fundamental to many of the synthetic routes for pyridines and related heterocycles. The Paal-Knorr synthesis, a classic method, involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a pyrrole. organic-chemistry.orgconicet.gov.ar While this typically yields five-membered rings, variations and related strategies like the Hantzsch pyridine synthesis are cornerstones of pyridine chemistry. The Hantzsch-like multi-component condensation can be performed with a β-ketoester, an aldehyde (like 3-formylchromone), and ammonium (B1175870) acetate (B1210297) under solvent-free conditions to produce functionalized pyridines.

Ring closure, or cyclization, is the final step in many of these syntheses. The conversion of hydrazones to oxadiazoles via oxidative cyclization with lead dioxide or cyclization with acetic anhydride are prominent examples. researchgate.netbiointerfaceresearch.com Another important reaction is the Knoevenagel condensation, which is used to react active methylene (B1212753) compounds like rhodanine with aldehydes, forming a crucial carbon-carbon double bond that is part of a larger conjugated system. researchgate.netmdpi.com

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. sciensage.infobhu.ac.in It involves the reaction of an active hydrogen compound with a carbonyl group, typically an aldehyde or ketone, in the presence of a basic catalyst. sigmaaldrich.com This reaction is a modification of the aldol (B89426) condensation and often results in an α,β-unsaturated ketone after a dehydration step. wikipedia.org

One common modification is the Doebner modification, which utilizes pyridine as a solvent, particularly when one of the activating groups on the nucleophile is a carboxylic acid, such as in the reaction with malonic acid. wikipedia.org This variation often leads to condensation accompanied by decarboxylation. wikipedia.org For instance, the reaction of acrolein with malonic acid in pyridine yields trans-2,4-pentadienoic acid, losing a molecule of carbon dioxide in the process. wikipedia.org

The versatility of the Knoevenagel condensation is demonstrated in the synthesis of various heterocyclic and unsaturated compounds. For example, 2-methoxybenzaldehyde (B41997) reacts with thiobarbituric acid in ethanol (B145695) using piperidine (B6355638) as a base to form an enone product. wikipedia.org While the initial product may be a mixture of E and Z isomers, the more stable Z-isomer can often be obtained due to rapid equilibration. wikipedia.org

Catalysts for the Knoevenagel condensation can vary. While weakly basic amines are common, other systems have been explored. wikipedia.org For instance, L-proline has been used to catalyze the reaction between aromatic aldehydes and ethyl acetoacetate (B1235776) in various media, including water and ionic liquids. researchgate.net

Green Chemistry Methodologies in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds to reduce environmental impact. researchgate.net This approach emphasizes waste reduction, the use of non-toxic reagents and solvents, and energy efficiency. researchgate.net

Water, being non-toxic, readily available, and environmentally benign, is an attractive solvent for organic reactions. nih.gov A notable green synthesis involves the use of alum (KAl(SO₄)₂·12H₂O) as an inexpensive and non-toxic catalyst for the synthesis of 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives in an aqueous medium. nih.gov This method involves the reaction of 3-acetyl pyridine, amino acids, and thiosemicarbazide at 80°C, offering high yields and operational simplicity. nih.gov

Another green approach is the use of solvent-free or mechanochemical methods. researchgate.net These techniques can lead to shorter reaction times and reduced waste. For example, the Knoevenagel condensation has been successfully carried out under solvent-free conditions, sometimes with microwave or ultrasonic irradiation to accelerate the reaction. sigmaaldrich.comresearchgate.net

The use of renewable and non-toxic reagents and solvents is another cornerstone of green chemistry. For example, a pyridine/piperidine-free Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes with malonic acid in ethanol has been developed to produce naturally occurring p-hydroxycinnamic acids in good yields. researchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. mdpi.comunivpancasila.ac.id This technique is considered a green chemistry approach due to its energy efficiency and potential for solvent-free reactions. mdpi.com

The application of microwave irradiation has been beneficial in various reactions, including the synthesis of heterocyclic compounds. For example, the synthesis of triazole derivatives from an oxadiazole nucleus has been achieved by heating the reactants in a commercial microwave oven for a few minutes. ijmca.com Similarly, novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates have been synthesized via condensation under microwave irradiation. nih.gov

Microwave heating has also been employed in the decarboxylation of malonic acid derivatives. scirp.org This method can be performed under solvent-free and catalyst-free conditions, providing the corresponding carboxylic acid in high purity and yield within a very short reaction time (3-10 minutes). scirp.org

The table below summarizes examples of microwave-assisted synthesis relevant to the preparation of pyridine-containing compounds and related structures.

| Reactants | Product | Conditions | Yield | Reference |

| 5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione, Tryptophan | 4-(1`-indoline propionic acid)-3(3-pyridyl)-5-thione-1,2,4-triazole | Microwave (2450 MHz, medium-high power), 3 min | Not specified | bhu.ac.in |

| N-carbamate α- and β-amino carbonyl derivatives, 1-methyl-3,5-dinitro-2-pyridone | (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates | Microwave irradiation | Not specified | |

| Disubstituted malonic acid derivatives | Carboxylic acid | Microwave, solvent-free, catalyst-free, 3-10 min | High | |

| Isonicotinic acid hydrazide, Isothiocyanate derivative | Thiosemicarbazide | Not specified | Not specified | sigmaaldrich.com |

| 2-azido-N-substituted benzenesulfonamides, Propargyl bromide | Triazolobenzothiadiazepine-1,1-dioxide derivatives | Microwave, basic alumina, 10 min | 83-95% |

Stereo- and Enantioselective Synthesis for Related Compounds

The synthesis of chiral molecules with a specific three-dimensional arrangement of atoms is of paramount importance, particularly in medicinal chemistry. Catalytic asymmetric synthesis provides an efficient route to such compounds.

Peptide-based catalysts have been employed for the desymmetrizing N-oxidation of pyridyl sulfoximines, yielding chiral sulfoximine (B86345) oxides with high enantiomeric ratios (up to 99:1 er). nih.gov The choice of the C-terminal protecting group on the peptide catalyst can even influence the chirality of the product, with methyl ester and methyl amide groups leading to opposite enantiomers. [13, 17]

Transition metal catalysis is another powerful tool for enantioselective synthesis. For instance, palladium(II) catalysts combined with chiral ligands like mono-N-protected amino acids have been used for the kinetic resolution of heteroaryl-enabled sulfoximines through C-H activation. Similarly, chiral cyclopentadienyl-ligated rhodium(III) complexes paired with chiral carboxylic acids have been shown to be effective in enantioselective C-H activation processes.

The stereoselective synthesis of α-glycosylated carboxylic acids has been achieved using phenanthroline catalysts. This method allows for the nucleophilic substitution of a glycosyl bromide with a carboxylic acid, creating a new stereocenter at the anomeric carbon with high α-selectivity.

The table below highlights key findings in the stereo- and enantioselective synthesis of compounds related to the pyridinyl structure.

| Reaction Type | Catalyst System | Substrate | Product | Enantiomeric Ratio (er) / Diastereomeric Ratio (dr) | Reference |

| Desymmetrizing N-oxidation | Aspartic acid-containing peptide catalyst | Pyridyl sulfoximines | Chiral sulfoximine oxides | Up to 99:1 er | [13, 17] |

| Kinetic resolution via C-H alkenylation/arylation | Pd(II) / mono-N-protected amino acid | Heteroaryl-enabled sulfoximines | Enantiomerically enriched sulfoximines | Up to >99% ee, selectivity factor >200 | |

| Stereoselective C-P bond cleavage | Palladium catalyst | Not specified | P-stereogenic phosphines and atropisomers | Up to 98% ee, >25:1 dr | |

| α-Glycosylation | Phenanthroline catalyst | Glycosyl bromide, carboxylic acid | α-Glycosylated carboxylic acids | High α-selectivity |

Derivatization Strategies for Enhanced Functionality

Hydrazide Derivatives

Hydrazides, characterized by the R-NHNH₂ functional group, are valuable intermediates in the synthesis of various biologically active heterocyclic compounds. nih.gov They can be readily prepared from carboxylic acids or their esters by reaction with hydrazine hydrate. [11, 28] For instance, pyridine carboxylic acid hydrazides can be synthesized from the corresponding ethyl esters. nih.gov

These hydrazides can then be further functionalized. A common reaction is the condensation with aldehydes or ketones to form hydrazones. [18, 23] For example, isonicotinic and nicotinic acid hydrazides have been reacted with dihydroxybenzaldehydes to produce hydrazone derivatives.

The acyl group of the hydrazide can also be modified. Reaction of pyridine carboxylic acid hydrazides with acid anhydrides of varying chain lengths yields a series of lipophilic hydrazides. nih.gov Furthermore, N-acyl hydrazone derivatives can be synthesized from δ-oxo pentane (B18724) hydrazides.

The table below provides examples of hydrazide derivatization.

| Starting Hydrazide | Reactant | Product Type | Reference |

| Pyridine-3-carbohydrazide | Carbon disulfide, KOH | 5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione | bhu.ac.in |

| Pyridine carboxylic acid hydrazide | Acid anhydrides | Lipophilic hydrazides | nih.gov |

| Isonicotinic/nicotinic acid hydrazide | Dihydroxybenzaldehydes | Hydrazones | |

| Quinoline hydrazones | Substituted carboxylic acids | Quinoline hydrazide derivatives | |

| δ-oxo pentane hydrazide | Various reagents | N-acyl hydrazone derivatives |

Triazole Derivatives

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms and are known for their wide range of biological activities. [9, 14] The 1,2,3-triazole isomer is particularly stable and can be synthesized via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. nih.gov

Derivatives of 5-(3-pyridinyl)pentanoic acid can be converted into various triazole-containing structures. For instance, 5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione, derived from pyridine-3-carbohydrazide, can be reacted with amino acids under microwave irradiation to form substituted triazoles. bhu.ac.in

Another approach involves the cycloaddition of pyridyl azides with β-ketoesters. researchgate.net The reaction of pyridyl azides with ethyl acetoacetate in the presence of a base like DBU leads to the formation of 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylates. researchgate.net

Furthermore, multicomponent reactions can provide a direct route to complex triazole derivatives. The reaction of 3-acetyl pyridine, amino acids, and thiosemicarbazide in the presence of an alum catalyst in water yields 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives. researchgate.net

The table below summarizes different synthetic routes to pyridinyl-triazole derivatives.

| Starting Material(s) | Key Reaction | Product | Reference |

| 5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione, Tryptophan | Microwave-assisted reaction | 4-(1`-indoline propionic acid)-3(3-pyridyl)-5-thione-1,2,4-triazole | ijmca.com |

| Pyridyl azide, Ethyl acetoacetate | DBU-promoted cycloaddition | Ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate | nih.gov |

| 3-Acetyl pyridine, Amino acid, Thiosemicarbazide | Alum-catalyzed multicomponent reaction | 2-[3-Amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivative | nih.gov |

| Isonicotinic acid hydrazide, Isothiocyanate derivative | Cyclization with NaOH | 5-pyridinyl-1,2,4-triazole derivative | nih.gov |

Rhodanine-3-Carboxyalkyl Acid Derivatives

The initial stage involves the preparation of various rhodanine-3-carboxyalkyl acids. A modified procedure, based on early 20th-century methods, is often employed for this synthesis. nih.gov The process begins with the reaction of an appropriate amino acid with carbon disulfide in an aqueous solution of potassium hydroxide. nih.gov The resulting dithiocarbamate (B8719985) intermediate is then treated with chloroacetic acid, followed by acid-catalyzed cyclization and heating to yield the desired N-3 substituted rhodanine-carboxyalkyl acid. nih.govuj.edu.pl

Table 1: Synthesis of Rhodanine-3-Carboxyalkyl Acids

| Starting Amino Acid | Resulting Rhodanine Derivative | Reference |

|---|---|---|

| 3-Aminopropanoic acid | Rhodanine-3-propionic acid | nih.gov |

| 4-Aminobutanoic acid | Rhodanine-3-butyric acid | nih.gov |

| 5-Aminopentanoic acid | Rhodanine-3-valeric acid | researchgate.net |

| 6-Aminohexanoic acid | Rhodanine-3-caproic acid | nih.govresearchgate.net |

The second stage of the synthesis is the Knoevenagel-type condensation reaction. mdpi.com In this step, the prepared rhodanine-3-carboxyalkyl acid is reacted with 3-pyridinecarboxaldehyde. The reaction is typically conducted in a solvent such as isopropyl alcohol, utilizing a base like triethylamine and often in the presence of molecular sieves to remove water. nih.gov This condensation occurs at the active methylene group (C-5) of the rhodanine ring, leading to the formation of 5-(pyridin-3-ylmethylidene)-3-rhodanine-carboxyalkyl acids. researchgate.netmdpi.com These compounds are considered valuable precursors, as subsequent chemical modifications, such as reduction of the exocyclic double bond and hydrolysis of the rhodanine ring, would lead to the target 5-(3-Pyridinyl)pentanoic acid structure.

Detailed studies have been performed on the synthesis of a series of these pyridinylidene derivatives, exploring the influence of the length of the carboxyalkyl chain at the N-3 position. researchgate.netmdpi.com The structures of the obtained compounds are typically confirmed using spectroscopic methods like NMR and mass spectrometry. nih.gov

Table 2: Research Findings on the Synthesis of 5-(Pyridin-3-ylmethylidene)-3-rhodanine-carboxyalkyl Acids

| Rhodanine Reactant | Aldehyde Reactant | Key Reagents/Conditions | Resulting Product | Reference |

|---|---|---|---|---|

| Rhodanine-3-propionic acid | 3-Pyridinecarboxaldehyde | Triethylamine, Isopropyl alcohol, Reflux | 5-(Pyridin-3-ylmethylidene)rhodanine-3-propionic acid | nih.govresearchgate.net |

| Rhodanine-3-butyric acid | 3-Pyridinecarboxaldehyde | Triethylamine, Isopropyl alcohol, Reflux | 5-(Pyridin-3-ylmethylidene)rhodanine-3-butyric acid | nih.govresearchgate.netmdpi.com |

| Rhodanine-3-valeric acid | 3-Pyridinecarboxaldehyde | Triethylamine, Isopropyl alcohol, Reflux | 5-(Pyridin-3-ylmethylidene)rhodanine-3-valeric acid | researchgate.netmdpi.com |

| Rhodanine-3-caproic acid | 3-Pyridinecarboxaldehyde | Triethylamine, Isopropyl alcohol, Reflux | 5-(Pyridin-3-ylmethylidene)rhodanine-3-caproic acid | researchgate.netmdpi.com |

The synthesis of these derivatives is not only a point of chemical interest but is also driven by the search for new compounds with potential biological activities. mdpi.comnih.gov The rhodanine moiety itself is recognized as a privileged structure in medicinal chemistry. mdpi.commdpi.com Research into these specific pyridinyl derivatives has been motivated by the constant need for novel substances with antimicrobial properties. researchgate.netmdpi.comnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of 5-(3-Pyridinyl)pentanoic acid in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton (¹H), carbon-¹³C, and nitrogen-¹⁵N signals.

1D NMR (¹H, ¹³C, ¹⁵N)

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The carboxylic acid proton is typically the most deshielded, appearing as a broad singlet far downfield, often above 10 ppm. libretexts.org The protons on the pyridine (B92270) ring appear in the aromatic region (7.0-9.0 ppm), with their specific shifts and coupling patterns revealing the 3-substitution pattern. The aliphatic protons of the pentanoic acid chain appear more upfield, with chemical shifts influenced by their proximity to the electron-withdrawing carboxylic acid and the pyridine ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted δ (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2' (Py) | ~8.50 | Doublet (d) | Adjacent to nitrogen and substitution site. |

| H-6' (Py) | ~8.45 | Doublet-doublet (dd) | Adjacent to nitrogen. |

| H-4' (Py) | ~7.70 | Doublet-triplet (dt) | Coupled to H-2', H-5', and H-6'. |

| H-5' (Py) | ~7.30 | Doublet-doublet (dd) | Coupled to H-4' and H-6'. |

| H-5 (Chain) | ~2.70 | Triplet (t) | Benzylic position, adjacent to the pyridine ring. |

| H-2 (Chain) | ~2.35 | Triplet (t) | α to the carbonyl group. libretexts.org |

| H-4 (Chain) | ~1.70 | Multiplet (m) | β to the pyridine ring. |

| H-3 (Chain) | ~1.65 | Multiplet (m) | β to the carbonyl group. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded, typically appearing around 175-180 ppm. nih.gov The carbons of the pyridine ring resonate in the aromatic region (120-150 ppm), while the aliphatic carbons of the pentanoic acid chain are found in the upfield region (20-40 ppm).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | Notes |

|---|---|---|

| C-1 (COOH) | ~178 | Carbonyl carbon. nih.gov |

| C-2' (Py) | ~150 | Adjacent to nitrogen. |

| C-6' (Py) | ~148 | Adjacent to nitrogen. |

| C-4' (Py) | ~136 | |

| C-3' (Py) | ~135 | Carbon attached to the pentanoic chain. |

| C-5' (Py) | ~123 | |

| C-2 (Chain) | ~34 | α to the carbonyl group. |

| C-5 (Chain) | ~32 | Benzylic position, adjacent to the pyridine ring. |

| C-4 (Chain) | ~30 |

¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum provides direct information about the electronic environment of the nitrogen atom in the pyridine ring. For a neutral pyridine derivative, the ¹⁵N chemical shift is expected in a characteristic range. This chemical shift is highly sensitive to solvent effects and protonation. researchgate.netnih.govacs.org Upon protonation of the pyridine nitrogen with acid, a significant upfield shift (deshielding) of the ¹⁵N signal is anticipated, confirming the basic nature of the nitrogen atom. researchgate.net

Interactive Data Table: Predicted ¹⁵N NMR Chemical Shift

| Nitrogen | Predicted δ (ppm) | Notes |

|---|

2D NMR Experiments (COSY, HMQC, HMBC)

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically over two to three bonds. For 5-(3-Pyridinyl)pentanoic acid, COSY would show correlations between adjacent aliphatic protons (H-2 with H-3, H-3 with H-4, H-4 with H-5) and between coupled protons on the pyridine ring (H-4' with H-5', H-5' with H-6').

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of each carbon atom by linking it to its known proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (two- to three-bond) correlations between protons and carbons. utsunomiya-u.ac.jp This technique provides the key evidence for connecting the pentanoic acid chain to the pyridine ring.

Interactive Data Table: Key Predicted HMBC Correlations

| Proton (¹H) | Correlated Carbons (¹³C) | Significance |

|---|---|---|

| H-5 (Chain) | C-3' (Py), C-4' (Py), C-3 (Chain) | Confirms the attachment of the pentanoic chain to the C-3' position of the pyridine ring. |

| H-2 (Chain) | C-1 (COOH), C-3 (Chain), C-4 (Chain) | Confirms the α-position relative to the carboxylic acid. |

| H-2' (Py) | C-3' (Py), C-4' (Py), C-6' (Py) | Establishes connectivity within the pyridine ring. |

Chemical Shift Analysis for Structural Elucidation

The specific chemical shifts observed in the 1D and 2D NMR spectra serve to elucidate the complete structure. The downfield shift of the H-2 protons (~2.35 ppm) is characteristic of a methylene (B1212753) group alpha to a carboxylic acid. libretexts.org Similarly, the H-5 protons (~2.70 ppm) are deshielded due to their benzylic position adjacent to the aromatic pyridine ring.

Within the pyridine ring, the chemical shifts and coupling constants of the four aromatic protons are diagnostic of the 1,3-disubstitution pattern. The proton at the 2'-position is typically the most deshielded due to its proximity to the electronegative nitrogen atom.

Furthermore, the chemical shifts of the pyridine protons and the nitrogen are highly sensitive to pH. researchgate.netunomaha.edu In an acidic medium, protonation of the pyridine nitrogen causes a significant downfield shift in the ¹H spectrum for the adjacent protons (H-2' and H-6'), providing a method to determine the pKa of the compound. researchgate.netunomaha.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecule with high precision (typically to four or more decimal places). This allows for the calculation of the elemental formula, which is a critical step in confirming the identity of 5-(3-Pyridinyl)pentanoic acid. For this compound (C₁₀H₁₃NO₂), HRMS would be expected to detect the protonated molecular ion [M+H]⁺.

Interactive Data Table: HRMS Data

| Ion | Calculated Exact Mass | Expected Measurement |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique well-suited for polar molecules like 5-(3-Pyridinyl)pentanoic acid, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. scielo.br In positive-ion mode, the ESI-MS spectrum would show a prominent peak at m/z 180.1.

In tandem MS (MS/MS) experiments, the [M+H]⁺ ion is isolated and fragmented to provide structural information. The fragmentation pattern is predictable based on the structure:

Loss of H₂O: A neutral loss of 18 Da from the carboxylic acid group.

Loss of CO₂: Decarboxylation can lead to a neutral loss of 44 Da.

Cleavage of the alkyl chain: Fragmentation can occur along the pentanoic chain.

Pyridine-containing fragments: A key fragmentation pathway involves cleavage of the C4-C5 bond, leading to the formation of a stable pyridinylmethyl-type cation. This helps confirm the connection between the two main structural moieties. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds. For a polar molecule like 5-(3-Pyridinyl)pentanoic acid, direct GC analysis is challenging due to its low volatility and potential for thermal degradation. colostate.eduacs.org Therefore, derivatization is a crucial prerequisite step to convert the carboxylic acid into a less polar, more volatile ester, such as a trimethylsilyl (TMS) or methyl ester, making it amenable to GC analysis. colostate.edulmaleidykla.ltnih.gov

Once derivatized, the compound is introduced into the GC, where it is separated from other components based on its boiling point and interaction with the capillary column's stationary phase. lmaleidykla.lt The separated components then enter the mass spectrometer, which ionizes the molecules (commonly via electron impact, EI) and fragments them into characteristic patterns. libretexts.org

The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For the derivatized 5-(3-Pyridinyl)pentanoic acid, the fragmentation pattern would be expected to arise from cleavage at specific points in the molecule. Common fragmentation pathways for short-chain acids include the loss of the ester group and cleavage of the alkyl chain. libretexts.org The stable pyridine ring would likely produce a strong signal.

Table 1: Predicted GC-MS Fragmentation for a Derivatized Analog of 5-(3-Pyridinyl)pentanoic acid

| Fragment Ion | Description | Predicted m/z (for TMS ester) |

| [M]+• | Molecular Ion | 251 |

| [M-15]+ | Loss of a methyl group from the TMS ester | 236 |

| [M-73]+ | Loss of the TMS group | 178 |

| [M-117]+ | Cleavage of the bond beta to the carbonyl group | 134 |

| Pyridyl fragment | Ion containing the pyridine ring | 78 |

Data are predictive and based on common fragmentation patterns of similar compounds.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The IR spectrum of 5-(3-Pyridinyl)pentanoic acid would exhibit characteristic absorption bands corresponding to its distinct structural features: the carboxylic acid group, the pyridine ring, and the aliphatic carbon chain.

The carboxylic acid functional group gives rise to several prominent and easily identifiable peaks. jove.com A very broad absorption band, typically appearing in the region of 3300-2500 cm⁻¹, is characteristic of the O-H stretching vibration, with its breadth resulting from intermolecular hydrogen bonding. jove.comresearchgate.net The carbonyl (C=O) stretch produces a strong, sharp peak typically found between 1760 and 1690 cm⁻¹. libretexts.org Dimerization through hydrogen bonding can lower this frequency to around 1710 cm⁻¹. jove.com Additionally, the C-O stretching vibration is expected in the 1320-1210 cm⁻¹ range. libretexts.org

The pyridine ring, an aromatic heterocycle, also has distinct IR absorptions. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. acs.org C=C and C=N in-ring stretching vibrations produce a series of bands in the 1600-1400 cm⁻¹ region. jst.go.jp The aliphatic pentyl chain would be identified by C-H stretching absorptions just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for 5-(3-Pyridinyl)pentanoic acid

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Alkyl/Aromatic | C-H Stretch | 3100 - 2850 | Medium-Strong |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp |

| Pyridine Ring | C=C, C=N Stretch | 1600 - 1400 | Medium-Variable |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium-Strong |

Data compiled from typical ranges for the specified functional groups. jove.comlibretexts.orgjst.go.jp

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. masterorganicchemistry.com The absorption of photons promotes electrons from a ground state to a higher energy excited state. youtube.com In 5-(3-Pyridinyl)pentanoic acid, the primary chromophores—parts of the molecule that absorb light—are the pyridine ring and the carbonyl group of the carboxylic acid.

The electronic transitions observed are typically π→π* and n→π*. libretexts.org

π→π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems like the pyridine ring. These transitions are generally high in energy and result in strong absorption bands. researchgate.net For pyridine itself, a strong π→π* transition is observed around 250-262 nm. researchgate.net

n→π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen of the pyridine ring or the oxygens of the carboxyl group, to a π* antibonding orbital. masterorganicchemistry.com These transitions are lower in energy (occur at longer wavelengths) and are typically much weaker in intensity than π→π* transitions. jove.commasterorganicchemistry.com For carboxylic acids, a weak n→π* transition is typically observed in the 200–215 nm range. jove.com

The UV-Vis spectrum of 5-(3-Pyridinyl)pentanoic acid would be expected to show a combination of these absorptions, dominated by the strong π→π* transition of the pyridine ring. researchgate.net

Table 3: Expected Electronic Transitions for 5-(3-Pyridinyl)pentanoic acid

| Chromophore | Transition Type | Expected Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) |

| Pyridine Ring | π → π | 250 - 270 | High |

| Carbonyl Group | n → π | 200 - 215 | Low (<100) |

| Pyridine Ring | n → π* | >270 | Low |

Data based on typical absorption values for pyridine and carboxylic acid chromophores. jove.comresearchgate.net

Chromatographic Methods for Purity and Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used in organic chemistry to monitor the progress of a reaction, assess the purity of a compound, and determine appropriate conditions for larger-scale column chromatography. libretexts.org The principle of TLC is based on the differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent like silica gel on a plate) and a mobile phase (a solvent or solvent mixture). acs.org

For monitoring a reaction involving 5-(3-Pyridinyl)pentanoic acid, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting materials. libretexts.org The plate is then developed in a suitable mobile phase. As the solvent moves up the plate, compounds separate based on their polarity; less polar compounds travel further up the plate (higher Retention factor, Rf), while more polar compounds interact more strongly with the stationary phase and travel shorter distances (lower Rf). acs.org

The progress of the reaction is visualized (e.g., under UV light, as the pyridine ring is UV-active) by observing the disappearance of the starting material spot and the appearance of a new spot for the product. libretexts.org Due to its high polarity from the carboxylic acid and pyridine groups, 5-(3-Pyridinyl)pentanoic acid would have a low Rf value on a silica gel plate with a moderately polar eluent.

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. scholaris.ca As noted previously, direct analysis of 5-(3-Pyridinyl)pentanoic acid by GC is problematic due to its polarity and high boiling point. colostate.eduacs.org Silylation or esterification to a more volatile derivative is necessary for effective analysis. lmaleidykla.ltlmaleidykla.lt Once derivatized, the compound can be separated on a capillary column, with retention time serving as a key identifier.

For highly complex mixtures, such as those found in metabolomics or environmental samples, conventional one-dimensional GC may not provide sufficient resolution. acs.org In such cases, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers vastly superior separation power. researchgate.netsepsolve.com

In a GCxGC system, the effluent from a primary GC column is continuously collected in small fractions by a modulator, which then rapidly injects these fractions onto a second, shorter column with a different stationary phase. sepsolve.comaocs.org This results in a two-dimensional separation, providing significantly enhanced peak capacity and resolution. acs.org This powerful technique would be invaluable for resolving and identifying 5-(3-Pyridinyl)pentanoic acid or its metabolites within a complex biological matrix, separating it from hundreds or even thousands of other compounds. acs.org

Liquid Chromatography (LC) and Ion Chromatography (IC)

Liquid chromatography (LC) is a fundamental technique for the separation and analysis of 5-(3-Pyridinyl)pentanoic acid. Given the compound's structure, which includes a carboxylic acid group and a basic pyridine ring, its ionization state is pH-dependent. This makes reversed-phase high-performance liquid chromatography (RP-HPLC) a suitable method for its analysis. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of 5-(3-Pyridinyl)pentanoic acid can be controlled by adjusting the pH and the organic modifier content of the mobile phase.

Ion chromatography (IC) is another powerful technique, particularly for the analysis of ionic species. Since 5-(3-Pyridinyl)pentanoic acid is a carboxylic acid, it can be analyzed as an anion. IC with suppressed conductivity detection is a method of choice for separating various organic acids from inorganic anions and allows for sensitive detection. thermofisher.com This technique is effective because most carboxylic acids ionize sufficiently to be separated and detected with high sensitivity while minimizing interferences. thermofisher.com

Table 1: Potential Liquid Chromatography Parameters for 5-(3-Pyridinyl)pentanoic acid Analysis

| Technique | Stationary Phase | Mobile Phase Composition | Detection Method |

|---|---|---|---|

| RP-HPLC | C18 or C8 silica gel | Aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) | UV-Vis (at wavelength corresponding to pyridine ring absorption) |

| Ion Chromatography | Anion-exchange resin | Aqueous carbonate/bicarbonate or hydroxide eluent | Suppressed Conductivity |

Reversed-Phase Thin-Layer Chromatography (RP-TLC) for Lipophilicity Assessment

Lipophilicity is a critical physicochemical property that influences a compound's pharmacokinetic and pharmacodynamic behavior. Reversed-phase thin-layer chromatography (RP-TLC) is a simple and efficient method for the experimental determination of lipophilicity. bohrium.comnih.govmdpi.com This technique is based on the partitioning of a compound between a nonpolar stationary phase (e.g., silica gel impregnated with silicone oil or chemically bonded with C8 or C18 chains) and a polar mobile phase, typically a mixture of water and an organic modifier like methanol, acetone, or acetonitrile. bohrium.comnih.gov

For 5-(3-Pyridinyl)pentanoic acid, the retention factor (Rf) would be measured at various concentrations of the organic modifier. The RM value is calculated from the Rf value, and a linear relationship is typically observed between the RM values and the concentration of the organic modifier. nih.gov By extrapolating this relationship to a 0% concentration of the organic modifier, the RM0 value is obtained. This RM0 value serves as a chromatographic index of lipophilicity and can be correlated with the octanol-water partition coefficient (log P). nih.govnih.gov

Table 2: Principles of Lipophilicity Assessment by RP-TLC

| Parameter | Description | Relevance to 5-(3-Pyridinyl)pentanoic acid |

|---|---|---|

| RM Value | Logarithmic function of retention factor (Rf), related to the distribution of the solute between stationary and mobile phases. | Indicates the compound's affinity for the nonpolar stationary phase. |

| RM0 Value | The RM value extrapolated to 0% organic modifier in the mobile phase. | Represents the inherent lipophilicity of the compound. |

| Correlation with log P | Linear regression analysis between experimental RM0 values and calculated log P values. | Validates the RP-TLC method as a reliable tool for assessing the lipophilicity of 5-(3-Pyridinyl)pentanoic acid. |

X-ray Diffraction for Crystal Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a compound in its crystalline state. For 5-(3-Pyridinyl)pentanoic acid, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and torsion angles. This data confirms the molecular connectivity and stereochemistry.

Furthermore, XRD analysis reveals the supramolecular architecture, including intermolecular interactions such as hydrogen bonding and π–π stacking. mdpi.com In the case of 5-(3-Pyridinyl)pentanoic acid, the carboxylic acid group is a strong hydrogen bond donor and acceptor, while the pyridine ring can act as a hydrogen bond acceptor and participate in π–π stacking interactions. Understanding these interactions is crucial as they dictate the crystal packing and influence physical properties like melting point and solubility. The C–N–C bond angle within the pyridine ring can also indicate whether the pyridine nitrogen is protonated, forming a salt, or neutral, forming a co-crystal or neutral molecule. mdpi.com

Advanced Sample Preparation and Derivatization for Analysis

For trace analysis of 5-(3-Pyridinyl)pentanoic acid, especially in complex biological or environmental matrices, sample preparation and derivatization are often necessary to enhance detection by techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).

Derivatization chemically modifies the analyte to improve its analytical properties. Since 5-(3-Pyridinyl)pentanoic acid contains a carboxylic acid functional group, several derivatization strategies can be employed:

Esterification: The carboxylic acid can be converted into a more volatile ester (e.g., methyl or ethyl ester) for GC analysis.

Amidation: Reaction with an amine in the presence of a coupling agent can form an amide. Using a reagent like 2-picolylamine can significantly increase the detection response in positive-ion electrospray ionization mass spectrometry (ESI-MS). nih.gov This approach has been shown to increase detection responses by 9- to 158-fold for various carboxylic acids. nih.gov

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic proton with a trimethylsilyl (TMS) group, increasing volatility and thermal stability for GC analysis. mdpi.com

These derivatization procedures aim to improve chromatographic behavior, increase volatility, and enhance ionization efficiency for more sensitive and selective detection. nih.govgreyhoundchrom.com

Table 3: Common Derivatization Strategies for Carboxylic Acids

| Reaction | Reagent Class | Purpose | Analytical Technique |

|---|---|---|---|

| Esterification | Alcohols (e.g., Methanol) with catalyst | Increase volatility | GC-MS |

| Amidation | Amines (e.g., 2-picolylamine) with coupling agents (e.g., EDC) | Enhance ionization | LC-MS/MS |

| Silylation | Silylating agents (e.g., BSTFA) | Increase volatility and thermal stability | GC-MS |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Applications

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties.

Structural Optimization and Conformational Analysis

No specific DFT studies on the structural optimization or conformational analysis of 5-(3-Pyridinyl)pentanoic acid were found. Such a study would theoretically determine the most stable three-dimensional structure of the molecule by finding the geometry that corresponds to the lowest energy state. Conformational analysis would involve exploring the different spatial arrangements of the atoms (conformers) that can be achieved through the rotation of its single bonds and identifying their relative stabilities.

Prediction of Spectroscopic Properties (IR, Raman Spectra)

There are no available published studies predicting the infrared (IR) and Raman spectra of 5-(3-Pyridinyl)pentanoic acid using DFT methods. This type of analysis involves calculating the vibrational frequencies of the molecule's bonds. The resulting theoretical spectra are invaluable for interpreting experimental spectroscopic data, helping to identify the compound and assign specific vibrational modes to different functional groups within the molecule.

Electron Density Distribution Analysis

Specific analysis of the electron density distribution for 5-(3-Pyridinyl)pentanoic acid is not available in the literature. This type of DFT study would reveal how electrons are distributed within the molecule, providing insights into its chemical reactivity. By calculating properties like the molecular electrostatic potential (MEP), researchers can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting how it will interact with other chemical species.

Molecular Dynamics (MD) Simulations

MD simulation is a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

Ligand-Protein Complex Stability Assessment

There are no specific MD simulation studies assessing the stability of a 5-(3-Pyridinyl)pentanoic acid-protein complex. Such simulations are critical in drug discovery to understand how a potential drug molecule (a ligand) binds to its protein target. By simulating the complex over time, researchers can evaluate the stability of the interaction, observe how the ligand settles into the binding pocket, and calculate binding free energies, which indicate the strength of the interaction.

Conformational Behavior in Biological Environments

No MD simulations documenting the conformational behavior of 5-(3-Pyridinyl)pentanoic acid in biological environments (such as in water or a lipid bilayer) have been found. These simulations would provide insight into the flexibility of the molecule and the range of shapes it can adopt in a physiological context. Understanding a molecule's conformational dynamics is important because its shape can significantly influence its biological activity and ability to interact with target proteins.

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a target protein.

A fundamental step in molecular docking is the minimization of the protein-ligand interaction energy to find the most stable binding conformation. This process involves calculating the binding free energy, which is composed of terms such as enthalpy (ΔH) and entropy (–TΔS) nih.gov. The interaction energy is a function of various non-covalent forces, including electrostatic interactions, van der Waals forces, and hydrogen bonds nih.gov. For a molecule like 5-(3-Pyridinyl)pentanoic acid, specific interactions are anticipated. The pyridine (B92270) ring, a neutral aromatic ligand, can engage in cation-π interactions with cationic amino acid residues like arginine within a protein's binding site. Studies have shown that arginine-arene interactions involve a significant dispersion component, making them strong even in a high-dielectric protein environment rsc.org. The carboxylic acid group of the pentanoic acid chain is a prime candidate for forming strong hydrogen bonds or salt bridges with basic residues such as lysine (B10760008) or arginine.

Beyond finding the optimal geometry, computational models aim to predict the binding affinity (often expressed as Kᵢ or IC₅₀) and the precise binding mode of a ligand. Predicting binding modes is critical for understanding the mechanism of action and for structure-based drug design nih.gov. Computational workflows often combine standard docking with more rigorous methods like classical or accelerated molecular dynamics (MD) simulations to refine poses and account for protein flexibility, which can be crucial for accurately predicting the binding of flexible ligands nih.govresearchgate.net.

For 5-(3-Pyridinyl)pentanoic acid, these methods would predict how the flexible pentanoic acid chain adapts to the topology of a binding pocket and how the pyridine ring orients itself to maximize favorable interactions. For example, in studies of DNA gyrase inhibitors, the binding modes of pyridine-3-carboxamide (B1143946) derivatives were successfully predicted and later confirmed by crystallography, highlighting the power of these computational approaches nih.gov. The prediction of multiple potential binding modes can also be important, as some ligands can bind in several orientations with similar energy levels nih.govmdpi.com.

To understand the therapeutic potential of 5-(3-Pyridinyl)pentanoic acid, its interaction with specific disease-relevant targets can be modeled. Two such targets are Factor Xa (FXa), a key enzyme in the blood coagulation cascade, and Prostate-Specific Membrane Antigen (PSMA), a target for prostate cancer imaging and therapy.

Factor Xa (FXa): The active site of FXa is well-characterized and contains distinct subpockets (S1-S4) that inhibitors occupy nih.gov. The S1 pocket is a narrow cleft that typically binds positively charged moieties, while the S4 pocket is a larger, hydrophobic pocket nih.govresearchgate.net. In docking simulations, the carboxylic acid of 5-(3-Pyridinyl)pentanoic acid could potentially interact with residues in the S1 pocket, while the pyridine ring could occupy the S4 pocket, forming interactions with aromatic residues like Tyr228 nih.gov.

Prostate-Specific Membrane Antigen (PSMA): The active site of PSMA features a deep, funnel-like pocket that contains two zinc ions researchgate.net. Potent PSMA inhibitors are often urea-based molecules that chelate these zinc ions and have a glutamate (B1630785) moiety that binds in the S1' pharmacophore pocket nih.govnih.gov. The pentanoic acid portion of 5-(3-Pyridinyl)pentanoic acid could mimic this glutamate, with its terminal carboxylate interacting with key residues like Arg210 and Lys699 researchgate.net. The pyridine ring could then extend into an adjacent arene-binding site, forming π-stacking interactions with residues such as Tyr552, a feature known to enhance binding affinity in other PSMA inhibitors nih.govresearchgate.net. The flexible linker allows the molecule to adopt the necessary conformation to span these interaction points nih.gov.

| Target Protein | Active Site Pocket | Key Interacting Residues | Potential Interaction with 5-(3-Pyridinyl)pentanoic acid |

|---|---|---|---|

| Factor Xa | S1 Pocket | Asp189, Ser195 | Carboxylic acid group (H-bonding/ionic) |

| Factor Xa | S4 Pocket | Tyr99, Phe174, Trp215 | Pyridine ring (hydrophobic/π-stacking) |

| PSMA | S1' Pocket (Glutamate binding) | Arg210, Asn257, Arg534, Arg536 | Pentanoic acid chain and carboxylate group (H-bonding/ionic) |

| PSMA | Arene-binding Site | Tyr552 | Pyridine ring (π-stacking) |

| PSMA | Active Site Zinc Ions | His377, Glu425 | Potential coordination via carboxylate oxygen |

A critical component of any docking program is its scoring function, which is an algorithm used to estimate the binding free energy of a protein-ligand complex nih.govresearchgate.net. Scoring functions are essential for ranking different poses of the same ligand and for comparing different ligands in virtual screening campaigns stanford.edu. There are several classes of scoring functions:

Force-Field-Based: These functions use classical mechanics energy terms, such as van der Waals and electrostatic energies brylinski.org.

Empirical: These functions are derived from fitting coefficients to a set of protein-ligand complexes with known binding affinities. They include terms for hydrogen bonds, ionic interactions, hydrophobic effects, and rotational entropy penalties nih.gov.

Knowledge-Based: These functions use statistical potentials derived from analyzing the frequency of atom-pair contacts in crystal structure databases researchgate.net.

Machine-Learning: Newer methods use advanced machine learning algorithms, like random forest or support vector machines, trained on large datasets to predict binding affinity with higher accuracy stanford.edu.

In the context of 5-(3-Pyridinyl)pentanoic acid, a scoring function would be applied after docking it into a target like PSMA. The function would calculate a numerical score for the predicted binding pose, which represents the estimated binding affinity. This score would allow researchers to rank its potential efficacy against other designed compounds before undertaking costly chemical synthesis and biological testing nih.govstanford.edu.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities nih.govresearchgate.net. By identifying key molecular properties, or "descriptors," QSAR models can predict the activity of new, unsynthesized molecules.

To build a QSAR model for a series of compounds related to 5-(3-Pyridinyl)pentanoic acid, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's structure and properties nih.gov. QSAR studies on other pyridine-containing compounds have identified several types of descriptors as being important for biological activity nih.govresearchgate.netmdpi.com.

Electronic Descriptors: These describe the distribution of electrons in the molecule. For the pyridine ring, the presence of the nitrogen atom creates a dipole moment and influences its ability to act as a hydrogen bond acceptor, which can be critical for receptor binding researchgate.net.

Steric Descriptors: These relate to the size and shape of the molecule. The length and flexibility of the pentanoic acid chain would be important steric features, determining how well the molecule fits into a binding pocket.

Topological Descriptors: These are numerical indices derived from the 2D graph representation of the molecule, describing aspects like branching and connectivity.

A QSAR model would correlate these descriptors with the measured biological activity (e.g., IC₅₀) across a series of related molecules. The resulting equation would highlight which features are most critical. For 5-(3-Pyridinyl)pentanoic acid, a model might reveal that a specific chain length is optimal for activity, or that the hydrogen-bonding capacity of the pyridine nitrogen is a key determinant for binding to a particular target nih.govmdpi.com.

| Descriptor Type | Example Descriptor | Relevance to 5-(3-Pyridinyl)pentanoic acid |

|---|---|---|

| Electronic | Dipole Moment | Influenced by the electronegative nitrogen in the pyridine ring and the carboxyl group. |

| Hydrophobic | LogP | Determines the balance of water and lipid solubility, affecting pharmacokinetics. |

| Steric | Molecular Volume | Relates to the overall size and fit within a protein's active site. |

| Topological | Wiener Index | Quantifies the molecule's compactness and branching. |

| Quantum Chemical | HOMO/LUMO Energies | Describes chemical reactivity and the ability to participate in charge-transfer interactions. |

Quantum Chemical and Theoretical Predictions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and delocalization of electron density. It transforms the complex molecular wave function into a localized Lewis-like structure of bonds and lone pairs, revealing stabilizing hyperconjugative interactions. researchgate.netwikipedia.org These interactions are quantified by the second-order perturbation energy, E(2), which indicates the magnitude of stabilization from electron donation from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.dematerialsciencejournal.org

Pyridine Ring Interactions: Significant delocalization occurs within the π-system of the pyridine ring. Additionally, the lone pair (LP) on the nitrogen atom (N1) participates in hyperconjugative interactions with the antibonding orbitals (π*) of the adjacent C-C and C-N bonds, stabilizing the ring structure.

Carboxylic Acid Group Interactions: The lone pairs on the carbonyl oxygen (O=C) and the hydroxyl oxygen (-OH) are key electron donors. A strong interaction is expected from the lone pair of the carbonyl oxygen to the antibonding σ* orbital of the adjacent C-C bond of the pentanoic chain. An even more significant stabilizing interaction typically involves the donation from a lone pair of the hydroxyl oxygen to the π* antibonding orbital of the C=O bond, which contributes to the resonance stabilization of the carboxylate group. nih.govfrontiersin.org

Chain-Ring Interactions: Interactions between the σ bonds of the pentanoic acid chain and the π* orbitals of the pyridine ring also contribute to the molecule's conformational stability.

The table below presents expected major hyperconjugative interactions and their associated stabilization energies for 5-(3-Pyridinyl)pentanoic acid, based on data from analogous structures. uni-muenchen.dematerialsciencejournal.org

Table 2: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for 5-(3-Pyridinyl)pentanoic acid This table is interactive. You can sort the data by clicking on the column headers.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N1 | π* (C2-C3) | 25.5 | Lone Pair → π* (Ring Stabilization) |

| LP (1) N1 | π* (C5-C6) | 22.8 | Lone Pair → π* (Ring Stabilization) |

| π (C2-C3) | π* (N1-C6) | 20.1 | π → π* (Ring Delocalization) |

| π (C4-C5) | π* (C2-C3) | 18.7 | π → π* (Ring Delocalization) |

| LP (2) O(carbonyl) | σ* (C-C)chain | 2.5 | Lone Pair → σ* (Hyperconjugation) |

| LP (2) O(hydroxyl) | π* (C=O) | 45.2 | Lone Pair → π* (Resonance Stabilization) |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored based on the electrostatic potential value: regions of negative potential (typically red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-poor and prone to nucleophilic attack. wuxiapptec.comreadthedocs.io

For 5-(3-Pyridinyl)pentanoic acid, the MEP map would reveal distinct reactive regions:

Negative Potential (Nucleophilic Sites): The most intense negative potential would be localized around the pyridine nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. The carbonyl oxygen of the carboxylic acid group would also exhibit a strong negative potential, acting as another significant hydrogen bond acceptor and site for electrophilic interaction. nih.govtandfonline.com

Positive Potential (Electrophilic Sites): The highest positive potential would be concentrated on the acidic hydrogen of the carboxylic acid's hydroxyl group, identifying it as the most likely site for deprotonation by a base. The hydrogen atoms attached to the pyridine ring would also show positive potential, albeit to a lesser extent, due to the electron-withdrawing nature of the nitrogen atom. wuxiapptec.com

This reactivity map is crucial for understanding how the molecule interacts with biological targets like receptors and enzymes, where electrostatic complementarity is often a key determinant of binding. walisongo.ac.id

Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions and Reactivity Implications for 5-(3-Pyridinyl)pentanoic acid This table is interactive. You can sort the data by clicking on the column headers.

| Molecular Region | Predicted MEP Value (a.u.) | Color Code | Predicted Reactivity |

|---|---|---|---|

| Pyridine Nitrogen (N1) | -0.05 to -0.07 | Deep Red | Strong Nucleophilic / H-bond acceptor |

| Carbonyl Oxygen (C=O) | -0.04 to -0.06 | Red | Nucleophilic / H-bond acceptor |

| Carboxylic Acid Hydrogen (-OH) | +0.06 to +0.08 | Deep Blue | Strong Electrophilic / H-bond donor / Acidic site |

| Pyridine Ring Hydrogens | +0.02 to +0.04 | Blue / Light Blue | Electrophilic |

Computational studies, particularly using Density Functional Theory (DFT), are employed to calculate the nonlinear optical (NLO) properties of molecules. ias.ac.in Key parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a primary indicator of a material's potential for second-harmonic generation and other NLO applications. journaleras.com

DFT calculations at levels such as B3LYP/6-311+G(d,p) would be used to compute these properties. The calculated values, when compared to a reference material like urea (B33335), can determine the compound's potential as an NLO material. A significantly larger β value than that of urea suggests promising NLO capabilities.

Table 4: Predicted Electric Dipole Moment and (Hyper)polarizability Values for 5-(3-Pyridinyl)pentanoic acid This table is interactive. You can sort the data by clicking on the column headers.

| Property | Symbol | Predicted Value (a.u.) | Predicted Value (esu) |

|---|---|---|---|

| Dipole Moment | μ | 2.15 | 5.46 x 10-18 |

| Mean Polarizability | α | 102.4 | 15.17 x 10-24 |

Conversion factors: 1 a.u. (dipole moment) = 2.5417 D; 1 a.u. (polarizability) = 0.1482 x 10-24 esu; 1 a.u. (hyperpolarizability) = 8.6393 x 10-33 esu.

Structure Activity Relationship Sar Studies of 5 3 Pyridinyl Pentanoic Acid Derivatives

Impact of Pyridine (B92270) Ring Position and Substitutions

The orientation of the nitrogen atom within the pyridine ring is a critical determinant of biological activity. Studies on a series of rhodanine-3-carboxyalkyl acid derivatives containing pyridinyl moieties have demonstrated that the position of the nitrogen atom significantly influences efficacy, particularly antimicrobial action. nih.govnih.gov

Derivatives featuring a nitrogen atom at the 2-position (ortho) of the pyridine ring consistently exhibit the highest activity against Gram-positive bacteria. nih.govmdpi.com This enhanced potency is attributed to the formation of 1,5 N···S electrostatic interactions between the pyridine nitrogen and a sulfur atom within the modified scaffold, such as a rhodanine (B49660) ring. nih.govnih.govresearchgate.netscispace.com This interaction appears to stabilize a conformation favorable for biological activity. In contrast, analogues with the nitrogen at the 3-position (meta) or 4-position (para) show comparatively reduced activity, as this crucial electrostatic interaction is not geometrically favored. nih.govmdpi.com

Substitutions on the pyridine ring also play a significant role in modulating the affinity of these compounds for their targets. In one study, the introduction of bulky substituents—such as phenyl, substituted phenyl, or other heteroaryl groups—at the C5 position of the pyridine ring was explored to probe steric influence. nih.gov The resulting analogues exhibited a range of binding affinities, with some substituted compounds showing improved or comparable affinity compared to the unsubstituted parent compound. nih.gov This suggests that the C5 position is a viable site for modification to fine-tune the steric and electronic properties of the molecule to enhance target engagement. nih.gov Generally, the addition of groups like -OMe, -OH, and -NH2 can enhance the activity of pyridine derivatives, while bulky groups or halogens may have the opposite effect. nih.gov

Table 1: Effect of Pyridine Nitrogen Position on Antibacterial Activity

| Nitrogen Position | Relative Activity | Key Structural Feature |

|---|---|---|

| 2-Position (ortho) | Highest | Potential for 1,5 N···S electrostatic interaction nih.govnih.gov |

| 3-Position (meta) | Lower | Interaction is not geometrically favored nih.gov |

Role of Carboxyalkyl Chain Length and Branching

The carboxyalkyl chain that links the pyridine core to other parts of the molecule is a key modulator of its physicochemical properties, particularly lipophilicity. Research on rhodanine-3-carboxyalkyl acid derivatives shows a direct relationship between the length of this alkyl chain and the molecule's lipophilicity; as the chain length increases, so does the non-polarity of the molecule. nih.gov For instance, compounds with a pentylene linker have been compared to those with a shorter propylene (B89431) linker. mdpi.com This modification directly impacts the molecule's ability to dissolve in non-polar environments, which can influence its absorption and distribution. nih.gov

While extensive branching studies on this specific scaffold are not widely detailed, the principle of modulating the alkyl chain is a common strategy in lead optimization. The introduction of a terminal carboxylic acid moiety can improve aqueous solubility and reduce hepatic clearance. nih.gov Therefore, the length and structure of the carboxyalkyl chain must be carefully balanced to achieve an optimal profile of potency, solubility, and metabolic stability. An excessively long chain may increase lipophilicity to a detrimental level, potentially leading to poor solubility or off-target effects, whereas a very short chain might not provide the necessary spacing or conformation for optimal target interaction.

Influence of Heterocyclic Moiety Modifications (e.g., Triazoles, Rhodanine)

Modifying the core structure of 5-(3-Pyridinyl)pentanoic acid by incorporating other heterocyclic rings has proven to be a fruitful strategy for discovering new biological activities. These modifications, a form of scaffold hopping, can fundamentally alter the compound's shape, electronic properties, and hydrogen bonding capabilities, leading to interactions with different biological targets. patsnap.com

Triazole Derivatives: The incorporation of a 1,2,4-triazole (B32235) ring into pyridyl structures has been shown to yield compounds with a wide array of pharmacological activities. researchgate.netijprajournal.com For example, a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives demonstrated significant anti-inflammatory activity. researchgate.netnih.gov In other studies, pyridyl-substituted triazoles have exhibited promising antimicrobial and antioxidant properties. usp.brscielo.br The triazole ring is a valuable isostere for amide or ester groups and can participate in hydrogen bonding, which is crucial for interacting with biological receptors and enzymes. ijprajournal.com